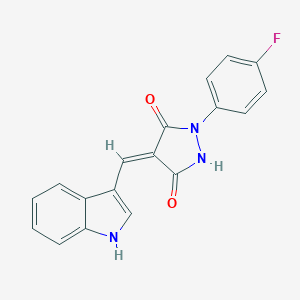
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
Mecanismo De Acción
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione inhibits PLD activity by binding to its catalytic domain, preventing its interaction with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid signaling molecule that plays a role in cell proliferation and survival. The inhibition of PLD activity by (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to have an effect on various cellular processes, including cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug candidate. However, the effects of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione on normal cells and tissues have not been extensively studied, and its safety profile remains unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is its high potency and specificity for PLD inhibition. This makes it a valuable tool for studying the role of PLD in various cellular processes, including cancer. However, its limitations include its potential toxicity and lack of selectivity for different PLD isoforms. Additionally, the synthesis of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is complex and time-consuming, making it difficult to produce large quantities for in vivo studies.
Direcciones Futuras
For its use include the development of more potent and selective PLD inhibitors, the optimization of its pharmacokinetic properties for in vivo studies, and the identification of biomarkers that can predict its efficacy in different cancer types. Additionally, the role of PLD in other diseases, such as neurodegenerative disorders and cardiovascular disease, is an area of interest for future research.
Métodos De Síntesis
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione can be synthesized through a three-step process that involves the reaction of 4-fluorobenzaldehyde with indole-3-acetic acid, followed by the reaction of the resulting product with pyrazolidine-3,5-dione and then purification through chromatography. This method has been reported to yield a high purity (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione product.
Aplicaciones Científicas De Investigación
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been found to be a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in cell signaling and membrane trafficking. PLD has been implicated in various diseases, including cancer, making it an attractive target for drug development. (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione |
|---|---|
Fórmula molecular |
C18H12FN3O2 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H12FN3O2/c19-12-5-7-13(8-6-12)22-18(24)15(17(23)21-22)9-11-10-20-16-4-2-1-3-14(11)16/h1-10,20H,(H,21,23)/b15-9+ |
Clave InChI |
TYGVONUNTQLWLJ-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=C/3\C(=O)NN(C3=O)C4=CC=C(C=C4)F |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B301523.png)
![N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301524.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![2-{(Z)-[6-(ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B301529.png)
![ethyl 2-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301530.png)
![ethyl 2-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301534.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 2-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301540.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301541.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)